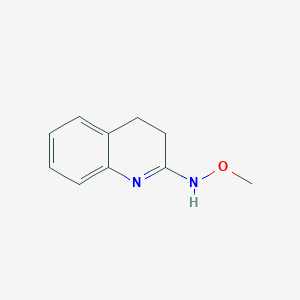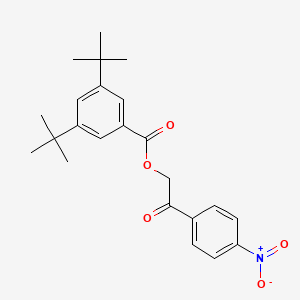![molecular formula C27H15NO4S B11710003 8,13-dioxo-13,14-dihydro-8H-naphtho[2,3-a]phenothiazin-7-yl benzoate](/img/structure/B11710003.png)
8,13-dioxo-13,14-dihydro-8H-naphtho[2,3-a]phenothiazin-7-yl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,13-DIOXO-13,14-DIHYDRO-8H-5-THIA-14-AZAPENTAPHEN-7-YL BENZOATE is a complex organic compound known for its unique structure and properties. It contains multiple aromatic rings, ketone groups, and a benzoate ester, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8,13-DIOXO-13,14-DIHYDRO-8H-5-THIA-14-AZAPENTAPHEN-7-YL BENZOATE typically involves multi-step organic reactionsThe final steps involve the oxidation to form the dioxo groups and the esterification to attach the benzoate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
8,13-DIOXO-13,14-DIHYDRO-8H-5-THIA-14-AZAPENTAPHEN-7-YL BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Aromatic substitution reactions can modify the aromatic rings with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
8,13-DIOXO-13,14-DIHYDRO-8H-5-THIA-14-AZAPENTAPHEN-7-YL BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8,13-DIOXO-13,14-DIHYDRO-8H-5-THIA-14-AZAPENTAPHEN-7-YL BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-methyl-8,13-dioxo-13,13a-dihydro-8H-5-thia-14-azapentaphen-7-yl benzoate
- 3-chloro-8,13-dioxo-13,14-dihydro-8H-naphtho[2,3-a]phenoxazin-7-yl benzoate
Uniqueness
8,13-DIOXO-13,14-DIHYDRO-8H-5-THIA-14-AZAPENTAPHEN-7-YL BENZOATE stands out due to its specific combination of functional groups and aromatic rings, which confer unique chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications .
Eigenschaften
Molekularformel |
C27H15NO4S |
|---|---|
Molekulargewicht |
449.5 g/mol |
IUPAC-Name |
(8,13-dioxo-14H-naphtho[2,3-a]phenothiazin-7-yl) benzoate |
InChI |
InChI=1S/C27H15NO4S/c29-25-16-10-4-5-11-17(16)26(30)23-22(25)19(32-27(31)15-8-2-1-3-9-15)14-21-24(23)28-18-12-6-7-13-20(18)33-21/h1-14,28H |
InChI-Schlüssel |
QIJAPXPOKSUKFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC3=C(C4=C2C(=O)C5=CC=CC=C5C4=O)NC6=CC=CC=C6S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 4-({[16-(2-{[4-(benzyloxy)-4-oxobutyl]amino}-2-oxoethyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl]acetyl}amino)butanoate](/img/structure/B11709928.png)
![(8Z)-4-methyl-8-(2-phenylhydrazinylidene)-2H-furo[2,3-h]chromene-2,9(8H)-dione](/img/structure/B11709934.png)
![5-[2,2,2-Trichloro-1-(1,2-dihydroacenaphthylen-5-yl)ethyl]-1,2-dihydroacenaphthylene](/img/structure/B11709942.png)
![8-bromo-3-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11709945.png)

![4-{[(1E)-(3-allyl-2-hydroxyphenyl)methylene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11709961.png)
![(1Z)-Bis({5-[(4-chlorophenyl)carbamoyl]-1-methyl-1H-pyrazol-4-YL})diazen-1-ium-1-olate](/img/structure/B11709962.png)
![4-[(4,6-Di-piperidin-1-yl-[1,3,5]triazin-2-yl)-hydrazonomethyl]-2-nitro-phenol](/img/structure/B11709963.png)


![ethyl 4-(5-{(1Z)-2-cyano-3-[(2,4-dimethylphenyl)amino]-3-oxoprop-1-en-1-yl}furan-2-yl)benzoate](/img/structure/B11709979.png)
![Ethyl 2,2,2-trichloro-1-{[(4-iodoanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11709990.png)
![2-[4-(4-Ethylcyclohexyl)phenyl]-5-propylpyridine](/img/structure/B11709996.png)
![3-nitro-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide](/img/structure/B11709998.png)
